molecular formula C12H8ClFN6 B12492693 7-Amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B12492693
M. Wt: 290.68 g/mol
InChI Key: GZLUIUFCASYGEZ-UHFFFAOYSA-N
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Description

7-Amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 7-Amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as a catalyst has been documented . This method is environmentally friendly and yields high purity products.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The pathways involved can include inhibition of key enzymes or receptors that play a role in disease progression .

Comparison with Similar Compounds

Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share structural similarities but differ in their specific substituents and pharmacological activities. The uniqueness of 7-Amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C12H8ClFN6

Molecular Weight

290.68 g/mol

IUPAC Name

7-amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C12H8ClFN6/c13-7-2-1-3-8(14)9(7)10-6(4-15)11(16)20-12(19-10)17-5-18-20/h1-3,5,10H,16H2,(H,17,18,19)

InChI Key

GZLUIUFCASYGEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2C(=C(N3C(=NC=N3)N2)N)C#N)F

Origin of Product

United States

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